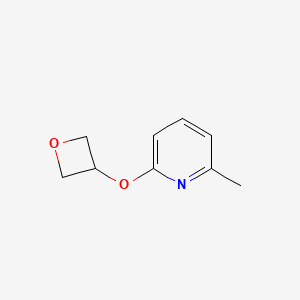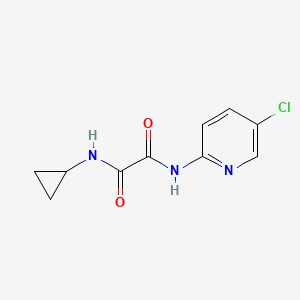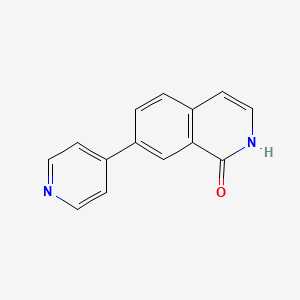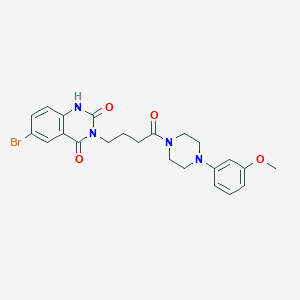
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-methylchromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-methylchromen-4-one” seems to be a complex organic molecule. Compounds with a similar structure, such as “3-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde”, have been used in early discovery research . Another compound, “N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide”, has been synthesized and studied for its antibacterial potential .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized through complex chemical processes. For instance, 3-methoxybenzamide derivatives have been synthesized through various methods, including the acylation reaction of aminophenols and benzoylchlorides.Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various spectral techniques such as IR, 1H NMR, 13C NMR, and EI-MS spectroscopy . A significant downfield shift for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Aplicaciones Científicas De Investigación
Electrochemical Synthesis
Electrochemical oxidation of related compounds in the presence of nucleophiles has been explored for the synthesis of benzofuran derivatives, showcasing an innovative method for generating structurally complex molecules. This approach highlights the potential for electrochemically driven synthetic pathways in the development of compounds related to 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-methylchromen-4-one (Moghaddam et al., 2006).
Cascade Reactions for Novel Compounds
One-pot, multi-reaction cascade processes have been employed to synthesize novel compounds, including tricyclic derivatives. This atom-economic strategy underscores the efficiency of constructing complex molecules through streamlined synthetic routes, which could be applicable to derivatives of the compound (Hinkle & Lewis, 2013).
Structural Analysis and Hydrogen Bonding
Structural analyses of compounds containing benzodioxin groups reveal insights into their conformations and intermolecular interactions, such as hydrogen bonding. These studies are crucial for understanding the chemical behavior and potential applications of these compounds (Masci et al., 2002).
Palladium-Catalyzed Annulations
Palladium-catalyzed reactions have been explored for the annulation of aryl-1,2-diols, leading to the formation of benzodioxine derivatives. This method demonstrates the versatility of palladium catalysis in constructing heterocyclic systems, potentially applicable to the synthesis of this compound related structures (Labrosse et al., 2003).
Ecological Role and Bioactivity
The ecological roles and bioactivities of benzoxazinones, a related class of compounds, have been extensively studied. These investigations offer insights into the natural functions and potential applications of such molecules in agriculture and medicine. Understanding these aspects can guide the exploration of similar roles for this compound and its derivatives (Macias et al., 2009).
Propiedades
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-10-14(19)4-3-12-17(20)13(9-23-18(10)12)11-2-5-15-16(8-11)22-7-6-21-15/h2-5,8-9,19H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOHPEAJECFKSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=CC4=C(C=C3)OCCO4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]but-2-ynamide](/img/structure/B2980608.png)
![N-[2-(3,4-dihydroxyphenyl)ethyl]hept-6-ynamide](/img/structure/B2980609.png)

![2-(4-methylphenyl)-7-(methylthio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2980611.png)
![3-(4-bromobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2980612.png)

![2-Chloro-N-(1,1-dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylacetamide](/img/structure/B2980614.png)

![Octahydro-pyrazino[1,2-a]azepin-1-one](/img/structure/B2980621.png)



![Ethyl 3-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2980626.png)

